molecular formula C10H11ClO B1323619 2-Chloro-3-(2-methoxyphenyl)-1-propene CAS No. 63667-85-6

2-Chloro-3-(2-methoxyphenyl)-1-propene

Cat. No.: B1323619
CAS No.: 63667-85-6
M. Wt: 182.64 g/mol
InChI Key: DYEMJABSJFBEJQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methoxyphenyl)-1-propene is an organic compound that belongs to the class of substituted alkenes It is characterized by the presence of a chloro group at the second position, a methoxy group at the third position, and a phenyl group attached to the propene backbone

Scientific Research Applications

2-Chloro-3-(2-methoxyphenyl)-1-propene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

As with any chemical compound, handling “2-Chloro-3-(2-methoxyphenyl)-1-propene” would require appropriate safety measures. This might include wearing personal protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with allyl magnesium bromide, followed by chlorination. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Alkanes, alcohols

    Substitution: Hydroxyl derivatives, amino derivatives

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates for binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-hydroxyphenyl)-1-propene
  • 2-Chloro-3-(2-methylphenyl)-1-propene
  • 2-Chloro-3-(2-ethoxyphenyl)-1-propene

Uniqueness

2-Chloro-3-(2-methoxyphenyl)-1-propene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEMJABSJFBEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641178
Record name 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63667-85-6
Record name 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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